Cas no 65473-89-4 (OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-)

OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-, is a specialized epoxide compound characterized by its phenyl and phenoxy substituents. This structure imparts enhanced reactivity and stability, making it suitable for applications in advanced polymer synthesis and epoxy resin formulations. The presence of the methyl group and phenoxy-phenyl moiety contributes to improved thermal and chemical resistance, which is advantageous in high-performance coatings and adhesives. Its tailored molecular design allows for controlled cross-linking, ensuring optimal mechanical properties in cured materials. The compound is particularly valued in industries requiring durable, chemically resistant epoxy systems. Proper handling and storage are essential due to its reactive oxirane functionality.
OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- structure
65473-89-4 structure
Product Name:OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-
CAS No:65473-89-4
MF:C15H14O2
MW:226.270464420319
CID:3477812
PubChem ID:85929070
Update Time:2025-05-20

OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-
    • EN300-1863250
    • 2-methyl-2-(3-phenoxyphenyl)oxirane
    • 65473-89-4
    • Inchi: 1S/C15H14O2/c1-15(11-16-15)12-6-5-9-14(10-12)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3
    • InChI Key: ORAAVQNUZNRBEV-UHFFFAOYSA-N
    • SMILES: O1CC1(C)C1=CC=CC(OC2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 226.099379685Da
  • Monoisotopic Mass: 226.099379685Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.8Ų

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Additional information on OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-

OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- (CAS No: 65473-89-4)

The compound OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-, also identified by the CAS registry number 65473-89-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of epoxides, which are widely recognized for their versatile reactivity and utility in organic synthesis. The structure of this compound is characterized by a three-membered cyclic ether ring (epoxide) substituted with a methyl group and a phenyl group bearing a phenyl ether substituent at the 3-position. This unique combination of functional groups imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Recent advancements in synthetic methodologies have enabled the efficient preparation of OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)-. Researchers have explored various routes to synthesize this compound, including epoxidation of allylic alcohols using oxidizing agents such as mCPBA (meta-chloroperbenzoic acid). The reaction conditions have been optimized to achieve high yields and selectivity, ensuring scalability for industrial applications. Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of this compound, facilitating its rational design for specific applications.

In terms of applications, OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- has found significant use in the development of advanced polymers and composites. Its epoxide functionality allows for controlled polymerization reactions, leading to materials with tailored mechanical and thermal properties. For instance, this compound has been employed as a monomer in the synthesis of epoxy resins, which are widely used in aerospace, automotive, and electronics industries due to their exceptional adhesion and durability.

Beyond materials science, this compound has also garnered attention in the pharmaceutical industry. Its unique structure makes it a promising candidate for drug delivery systems and bioactive molecules. Recent studies have demonstrated its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory and anticancer properties. The phenyl ether group in its structure contributes to enhanced solubility and bioavailability, making it an attractive scaffold for drug design.

The environmental impact of OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- has also been a topic of recent research. Scientists have investigated its biodegradation pathways under various environmental conditions, aiming to develop sustainable methods for its disposal. Findings suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative mechanisms, reducing its persistence in the environment.

In conclusion, OXIRANE, 2-METHYL-2-(3-PHENOXYPHENYL)- (CAS No: 65473-89-4) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. Ongoing research continues to unlock new potential uses for this compound while addressing its environmental implications to ensure sustainable practices.

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